2-[(Isopropylamino)sulfonyl]benzoic acid
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Description
“2-[(Isopropylamino)sulfonyl]benzoic acid” is a chemical compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-[(Isopropylamino)sulfonyl]benzoic acid” is represented by the formula C10H13NO4S . This indicates that the compound contains 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
- ISB is commonly used in proteomics studies. It acts as a reagent for protein modification and labeling. Researchers employ it to tag proteins with specific functional groups, facilitating their identification, quantification, and localization within complex biological samples .
- ISB exhibits enzyme inhibitory activity. Scientists investigate its effects on specific enzymes to understand their mechanisms and develop potential therapeutic interventions. By studying its interactions with enzymes, researchers gain insights into drug design and disease treatment .
- Preliminary studies suggest that ISB possesses anti-inflammatory properties. Researchers explore its potential as an anti-inflammatory agent, which could be valuable in managing inflammatory diseases and conditions .
- ISB serves as a valuable tool in chemical biology and medicinal chemistry. Its unique structure allows researchers to explore structure-activity relationships, design analogs, and optimize drug candidates. Investigating its effects on cellular pathways contributes to drug discovery .
- Chemists use ISB as a building block in synthetic chemistry. Its sulfonyl group and aromatic ring provide versatility for constructing more complex molecules. By incorporating ISB into synthetic pathways, scientists create novel compounds with diverse applications .
- ISB can be modified to create photoreactive probes. These probes allow researchers to study protein-protein interactions, protein localization, and dynamic processes within cells. The photoactivation of ISB provides spatial and temporal control for precise experiments .
Proteomics Research
Enzyme Inhibition Studies
Anti-Inflammatory Properties
Chemical Biology and Medicinal Chemistry
Synthetic Chemistry
Photoreactive Probes
properties
IUPAC Name |
2-(propan-2-ylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7(2)11-16(14,15)9-6-4-3-5-8(9)10(12)13/h3-7,11H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRWTPRTPSODTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Propan-2-yl)sulfamoyl]benzoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.